methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate
Description
Methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate is a structurally complex α,β-unsaturated ester characterized by a phenylformamido group at the α-position and a pyrimidin-2-ylamino substituent at the β-position. This compound is of interest due to its hybrid pharmacophoric features: the pyrimidine moiety is a common scaffold in medicinal chemistry, while the formamido group may participate in hydrogen bonding or act as a directing group in crystallographic packing .
Properties
IUPAC Name |
methyl (E)-2-benzamido-3-(pyrimidin-2-ylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-22-14(21)12(10-18-15-16-8-5-9-17-15)19-13(20)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,20)(H,16,17,18)/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVVLWHTDUYNPQ-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=NC=CC=N1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=NC=CC=N1)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the phenylformamido group: This can be achieved by reacting aniline with formic acid under acidic conditions.
Introduction of the pyrimidin-2-ylamino group: This step involves the reaction of a suitable pyrimidine derivative with an appropriate amine.
Esterification: The final step involves the esterification of the intermediate product with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate involves its interaction with specific molecular targets. The phenylformamido and pyrimidin-2-ylamino groups can interact with enzymes and receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural analogs, their properties, and functional distinctions:
Table 1: Structural and Functional Comparison
Substituent-Driven Electronic and Steric Effects
- Pyrimidinyl vs. Sulfonamido Groups: The pyrimidin-2-ylamino group in the target compound provides hydrogen-bonding capability via its nitrogen atoms, which may enhance interactions with biological targets like enzymes or DNA .
- The target compound’s pyrimidine ring balances hydrophilicity and aromatic interactions.
Biological Activity
Methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse research findings and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of phenylformamide with pyrimidine derivatives. The synthesis typically yields a product characterized by specific bond lengths and angles that indicate successful formation. For instance, the C=N bond length is measured at approximately 1.285(2) Å, which is consistent with similar compounds in the literature .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| C=N Bond Length | 1.285(2) Å |
| Dihedral Angle | 1.33° |
| Yield | ~65% |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-tumor and antimicrobial effects. Pyrimidine derivatives are known for their diverse pharmacological properties, including antibacterial and anticancer activities .
Antitumor Activity: In vitro studies have shown that compounds containing pyrimidine moieties can inhibit cancer cell proliferation. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular signaling pathways.
Antimicrobial Activity: The compound has demonstrated effectiveness against several bacterial strains. Preliminary tests using the disc diffusion method revealed significant antibacterial activity compared to standard antibiotics .
Table 2: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | Significant inhibition in cell lines | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Case Studies
- Antitumor Efficacy: A study focusing on a series of pyrimidine derivatives, including this compound, reported a notable reduction in tumor cell viability in cultured human cancer cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
- Antimicrobial Testing: In a comparative study, this compound was tested against various microbial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
